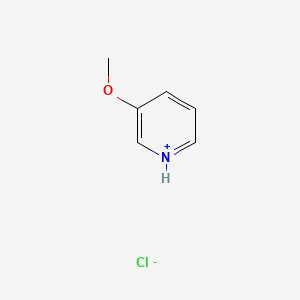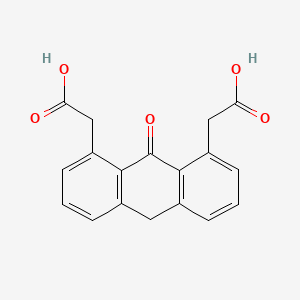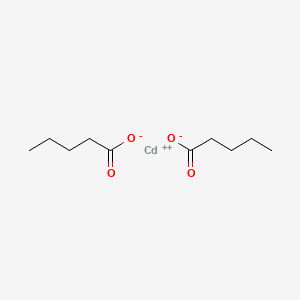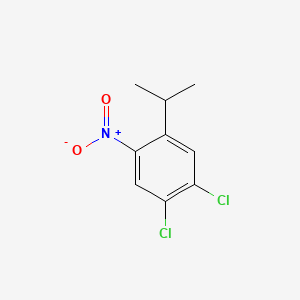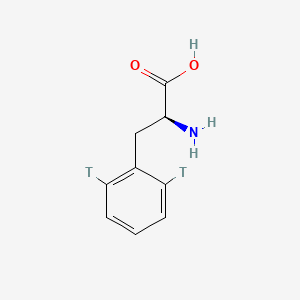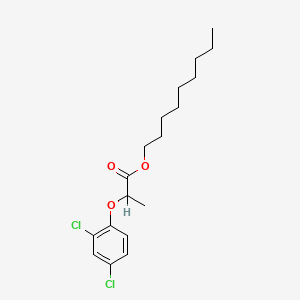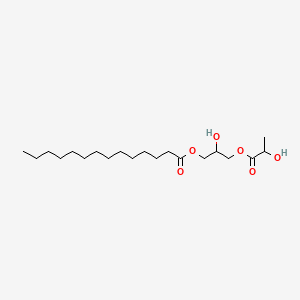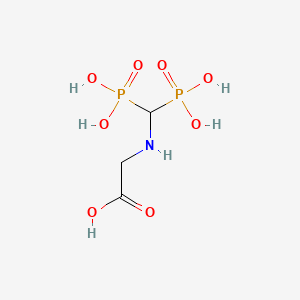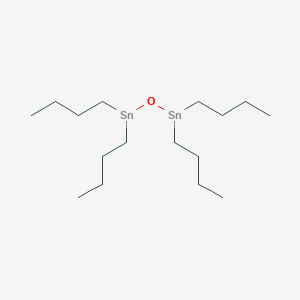
3-Propyl-1,2,3,4-oxatriazolidin-5-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-1,2,3,4-oxatriazolidin-5-imine is a chemical compound with the molecular formula C4H10N4O. It consists of 19 atoms: 10 hydrogen atoms, 4 carbon atoms, 4 nitrogen atoms, and 1 oxygen atom . This compound is part of the oxatriazolidin family, which is characterized by a five-membered ring containing oxygen and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1,2,3,4-oxatriazolidin-5-imine typically involves the reaction of propylamine with a suitable oxatriazolidin precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Propyl-1,2,3,4-oxatriazolidin-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Propyl-1,2,3,4-oxatriazolidin-5-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Propyl-1,2,3,4-oxatriazolidin-5-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1,2,3,4-oxatriazolidin-5-imine
- 3-Ethyl-1,2,3,4-oxatriazolidin-5-imine
- 3-Butyl-1,2,3,4-oxatriazolidin-5-imine
Uniqueness
3-Propyl-1,2,3,4-oxatriazolidin-5-imine is unique due to its specific propyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl analogs. These properties include differences in solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
11069-24-2 |
|---|---|
Fórmula molecular |
C4H10N4O |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
3-propyl-2H-oxatriazol-5-amine |
InChI |
InChI=1S/C4H10N4O/c1-2-3-8-6-4(5)9-7-8/h7H,2-3H2,1H3,(H2,5,6) |
Clave InChI |
OULFQQLGERZMBX-UHFFFAOYSA-N |
SMILES canónico |
CCCN1NOC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


